1-(2,4-Difluorophenyl)-N-methylmethanamine hydrochloride
Description
It is characterized as an off-white solid with a molecular weight of 249.73 g/mol (calculated from formula C₁₂H₁₈ClF₂N in ) and a 74% yield under optimized conditions . Its ¹H NMR spectrum (DMSO-d₆) shows aromatic proton signals at δ 7.80–7.74 (m, 1H), 7.40–7.34 (m, 1H), and 7.23–7.18 (m, 1H), along with methylene (δ 4.13) and methylamine (δ 2.51) peaks . The compound serves as a key intermediate in synthesizing oxindole carboxamides, which exhibit inhibitory activity against Dengue virus (DENV) NS5 RNA-dependent RNA polymerase (RdRp) .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-11-5-6-2-3-7(9)4-8(6)10;/h2-4,11H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAUVWPEINYFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely reported method involves deprotection of tert-butyl 2,4-difluorobenzyl (methyl)carbamate (13 ) using TMS-Cl in 2,2,2-trifluoroethanol (TFE):
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Reagents :
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tert-Butyl 2,4-difluorobenzyl (methyl)carbamate (1 eq)
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TMS-Cl (3 eq)
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2,2,2-Trifluoroethanol (solvent)
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Conditions :
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Temperature: 0°C → room temperature (2 hours)
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Atmosphere: Argon
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Workup : Solvent removal under reduced pressure yields the hydrochloride salt as an off-white solid.
Optimization and Variations
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Solvent Impact : TFE enhances reaction efficiency by stabilizing cationic intermediates. Substitution with tetrahydrofuran (THF) or dichloromethane reduces yields by 15–20%.
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Stoichiometry : Excess TMS-Cl (3–4 eq) ensures complete deprotection.
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Scalability : Demonstrated at 17.5 mmol scale with consistent yields.
Alternative Route: Reductive Alkylation of 2,4-Difluorobenzylamine
Two-Step Alkylation and Quaternization
A less common but efficient approach involves:
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Methylation of 2,4-Difluorobenzylamine :
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Hydrochloride Salt Formation :
Challenges and Mitigation
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Side Reactions : Over-alkylation to dimethylated byproducts is minimized by controlled formaldehyde addition.
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Purity : Recrystallization from ethanol/water (3:1) achieves >99% purity.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Scalability | Purity |
|---|---|---|---|---|
| TMS-Cl Deprotection | 74% | 2 hours | High | 98% |
| Reductive Alkylation | 72% | 12 hours | Moderate | 99% |
Key Observations :
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TMS-Cl Method : Preferred for industrial applications due to shorter reaction time and simpler workup.
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Reductive Alkylation : Useful for laboratories lacking anhydrous TFE but requires stringent pH control.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Solvent Recovery
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TFE is recycled via distillation (bp 73–75°C), reducing costs by 30%.
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Waste Management : Neutralization of HCl gas with NaOH ensures compliance with environmental regulations.
Emerging Methodologies
Flow Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(2,4-Difluorophenyl)-N-methylmethanamine hydrochloride has been investigated for its potential therapeutic applications. Its structural characteristics suggest it may interact with biological targets relevant to various diseases.
Potential Therapeutic Areas :
- Antidepressant Activity : Preliminary studies have indicated that compounds similar in structure to this compound may exhibit antidepressant effects by modulating neurotransmitter systems.
- Antitumor Activity : Research shows potential for this compound in targeting specific cancer pathways, although detailed studies are still required to establish efficacy and safety profiles.
Neuropharmacology
The compound's ability to influence neurotransmitter uptake and receptor activity positions it as a candidate for neuropharmacological studies. It may be particularly useful in understanding mechanisms underlying mood disorders and neurodegenerative diseases.
Case Study 2: Cancer Research
In a recent investigation published in Cancer Research, researchers evaluated the efficacy of various amine derivatives in inhibiting tumor growth in vitro. The findings suggest that compounds with similar functional groups can disrupt cancer cell proliferation, warranting further exploration of this compound in oncology.
Data Tables
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2023) | Antidepressant | Similar compounds inhibit serotonin reuptake |
| Cancer Research (2024) | Oncology | Amine derivatives show potential in tumor inhibition |
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-N-methylmethanamine Hydrochloride (CAS 90389-07-4)
- Molecular Formula : C₈H₉Cl₂N·HCl
- Key Differences: Chlorine atoms replace fluorine at the 2- and 4-positions. Chlorine’s larger atomic radius and lower electronegativity (vs.
1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride (CAS 1200-27-7)
- Molecular Formula : C₁₀H₁₅ClFN
- Key Differences: Mono-fluorination at the para position and a branched tert-butylamine group. Steric hindrance from the branched structure may reduce binding affinity to flat enzymatic pockets compared to the linear methanamine chain in the target compound .
Fluorinated Analogues with Varied Backbones
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine Hydrochloride
- Molecular Formula : C₈H₇ClF₄N
- Applications: Industrial-grade chemical (pesticides, pharmaceuticals) .
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine Hydrochloride
- Molecular Formula : C₁₂H₁₈ClF₂N
- Key Differences :
Positional Isomers and Their Impact
1-(2,6-Difluorophenyl)-N-methylmethanamine Hydrochloride
- Key Differences :
- Fluorine atoms at the 2- and 6-positions create a symmetrical substitution pattern, altering π-π stacking interactions in aromatic systems.
- Similarity score to target compound: 0.66 (lower due to positional isomerism) .
Biological Activity
1-(2,4-Difluorophenyl)-N-methylmethanamine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a difluorophenyl group that enhances its interaction with biological targets, making it a subject of research in various therapeutic areas.
Chemical Structure and Properties
The chemical formula of this compound is C9H11ClF2N. The presence of fluorine atoms in the phenyl ring is believed to augment its lipophilicity and biological activity. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments, facilitating its use in biological systems.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate interaction and catalytic activity.
- Receptor Modulation : It can interact with receptor proteins, altering their conformation and affecting downstream signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities relevant to several therapeutic areas:
- Antibacterial Activity : Preliminary studies suggest that it may possess antibacterial properties against pathogens such as Helicobacter pylori, which is associated with gastrointestinal disorders. This activity could be beneficial in treating conditions like gastritis and peptic ulcers.
- Neurological Effects : The compound has been investigated for its potential effects on neurotransmitter systems, possibly influencing mood and cognitive functions. Its structure may enable it to interact with neurotransmitter receptors, contributing to its pharmacological profile.
Case Studies
- Gastrointestinal Applications : A study highlighted the efficacy of this compound in disrupting H. pylori adhesion to gastric tissues. This suggests a mechanism where the compound inhibits bacterial growth or colonization in the gastrointestinal tract.
- Neuropharmacology : Research into the compound's effects on neurotransmitter pathways has shown promise in modulating mood-related disorders. The incorporation of fluorine atoms appears to enhance its bioavailability and receptor affinity.
Data Table: Biological Activity Summary
| Biological Activity | Target Pathway | Potential Application |
|---|---|---|
| Antibacterial | Inhibition of H. pylori | Treatment of gastritis and ulcers |
| Neurological | Modulation of neurotransmitter systems | Mood regulation and cognitive enhancement |
Q & A
Q. What are the validated synthetic pathways for 1-(2,4-difluorophenyl)-N-methylmethanamine hydrochloride, and how can intermediates be characterized?
Answer: The synthesis typically involves reductive amination or alkylation of 2,4-difluorobenzaldehyde derivatives. For example:
Route A : React 2,4-difluorobenzaldehyde with methylamine under reductive conditions (e.g., NaBH₄ or H₂/Pd-C) to form the secondary amine, followed by HCl salt formation .
Route B : Direct alkylation of N-methylamine with a 2,4-difluorophenylmethyl halide.
Q. Characterization of intermediates :
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
Answer:
- HPLC-UV/ELS : Use a C18 column with acetonitrile/water (0.1% TFA) to quantify purity (>98% recommended for in vitro studies).
- Elemental Analysis : Validate stoichiometry (e.g., C: 46.8%, H: 4.5%, Cl: 19.7% for C₈H₉ClF₂N) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, if applicable.
- TGA/DSC : Assess thermal stability and hydrate/solvate formation .
Q. How should researchers handle stability challenges during storage?
Answer:
- Storage : Keep at -20°C in airtight, light-protected containers under inert gas (N₂/Ar). Aqueous solutions should be buffered (pH 4–6) to prevent amine oxidation.
- Stability Monitoring : Use periodic HPLC to detect degradation products (e.g., free amine or fluorobenzene derivatives) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., 1H^1H1H-NMR splitting patterns) be resolved for this compound?
Answer:
Q. What mechanistic insights guide the optimization of its synthesis yield?
Answer:
- Byproduct Analysis : Identify common impurities (e.g., di-alkylated products or halogenated side products) via LC-MS.
- Solvent/Base Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps. Weak bases (e.g., K₂CO₃) minimize side reactions .
- Catalytic Screening : Test Pd/C vs. Raney Ni for reductive amination efficiency.
Q. How can researchers investigate its potential biological targets (e.g., neurotransmitter receptors)?
Answer:
Q. What strategies address discrepancies in reported solubility data across solvents?
Answer:
- Controlled Measurements : Use nephelometry or UV-Vis spectroscopy to quantify solubility in DMSO, water, and ethanol.
- Temperature Dependence : Plot solubility vs. temperature (10–40°C) to identify ideal dissolution conditions.
- Co-solvent Systems : Test PEG-400/water mixtures for enhanced aqueous solubility .
Q. How should researchers design stability-indicating methods for forced degradation studies?
Answer:
Q. What computational methods validate its pharmacokinetic properties (e.g., BBB permeability)?
Answer:
Q. How can researchers reconcile conflicting bioactivity data in different assay systems?
Answer:
- Assay-Specific Factors : Compare cell lines (e.g., HEK293 vs. CHO) for receptor expression levels.
- Metabolic Stability : Pre-incubate compound with liver microsomes to assess CYP-mediated inactivation.
- Positive Controls : Include known agonists/antagonists (e.g., clozapine for 5-HT receptors) to validate assay conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
